
N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide, also known as Cmpd-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of several proteins, including the oncogenic transcription factor STAT3, which is involved in the development and progression of many types of cancer. In
Mecanismo De Acción
The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide involves the inhibition of STAT3 activity. STAT3 is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and differentiation. In many types of cancer, STAT3 is constitutively activated, leading to uncontrolled cell growth and survival. N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide binds to the SH2 domain of STAT3 and inhibits its phosphorylation, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide has been shown to have other biochemical and physiological effects. For example, N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide has also been shown to inhibit the activity of the protein kinase GSK3β, which is involved in many cellular processes, including cell cycle regulation, apoptosis, and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide is its specificity for STAT3 and other protein targets. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of STAT3 and other proteins in cancer and other diseases. However, one limitation of N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide is its solubility, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are many future directions for the study of N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide. One area of research is the development of more potent and selective inhibitors of STAT3 and other protein targets. Another area of research is the investigation of the use of N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the potential use of N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide in other diseases, such as autoimmune disorders and inflammatory diseases, is an area of active research.
Métodos De Síntesis
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide involves a series of chemical reactions that have been described in detail in the scientific literature. Briefly, the synthesis starts with the reaction of 2-amino-4,6-dichloroquinazoline with ethyl acetoacetate in the presence of a base to form the intermediate compound 2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetoacetate. This intermediate is then treated with a cyano-containing alkyl halide and a base to form the final product, N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of STAT3, a transcription factor that plays a crucial role in the development and progression of many types of cancer. Inhibition of STAT3 activity by N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O2/c1-9(2)16(3,7-19)21-13(23)6-22-8-20-14-11(15(22)24)4-10(17)5-12(14)18/h4-5,8-9H,6H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMKUVUOADCCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1C=NC2=C(C1=O)C=C(C=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

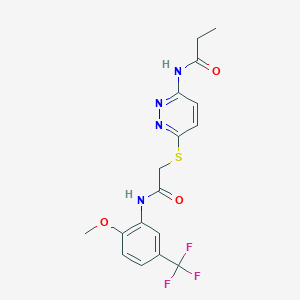
![N-{1-[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2912729.png)
![3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2912730.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B2912732.png)
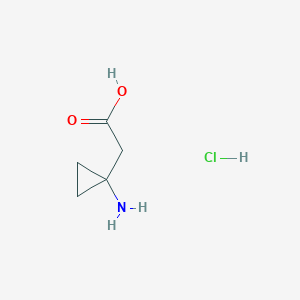
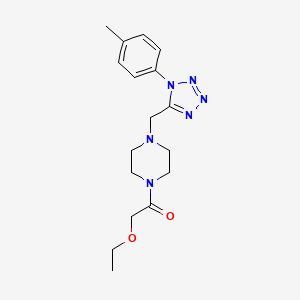
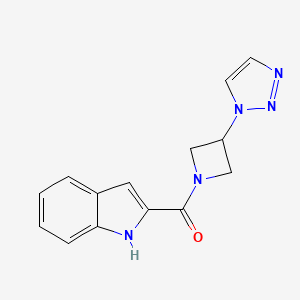
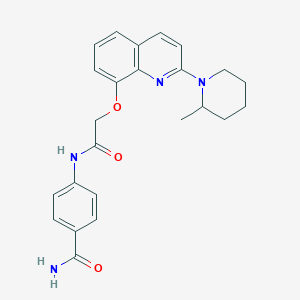

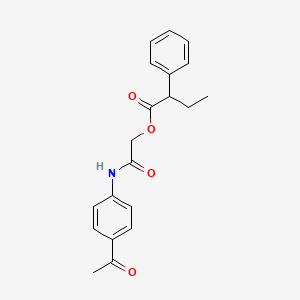

![Benzo[d]thiazol-6-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2912748.png)
![6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2912749.png)